2-(3-Ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description
The compound “2-(3-Ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom . They are commonly used in organic synthesis, medicinal chemistry, and materials science .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H10BFO3, and its molecular weight is 183.97 . The structure contains a boron atom bonded to three oxygen atoms and one carbon atom .Chemical Reactions Analysis
Boronic acids, such as “this compound”, are known to participate in various chemical reactions. One of the most common reactions is the Suzuki reaction, which is a type of cross-coupling reaction used to form carbon-carbon bonds .Physical and Chemical Properties Analysis
The compound “this compound” is a solid at room temperature . It has a predicted density of 1.22±0.1 g/cm3 . The melting point is 78-83 °C (lit.), and the predicted boiling point is 335.9±52.0 °C .Safety and Hazards
The safety data sheet for a similar compound, “3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid”, indicates that it may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-(3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-6-17-11-9-7-8-10(12(11)16)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEHIVWWDZGNKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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